Methyl 2,1-benzoxazole-5-carboxylate
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Description
Synthesis Analysis
Several synthetic pathways exist for the preparation of benzoxazole derivatives. One common approach involves using 2-aminophenol as a precursor. The reaction between 2-aminophenol and aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has been explored. These methodologies offer a diverse range of synthetic routes for benzoxazole derivatives since 2018 .
Molecular Structure Analysis
Methyl 2,1-benzoxazole-5-carboxylate is a bicyclic planar molecule. Its molecular formula is C9H7NO3. The compound exhibits a high possibility of broad substrate scope and functionalization, making it favorable for drug discovery. The presence of functional groups such as C–H (aromatic), C=C (aromatic), C=N, C–N, and C–O–C (oxazole) can be confirmed through IR and NMR spectroscopy .
Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves various reactions, including condensation reactions between 2-aminophenol and aldehydes, ketones, and other reagents. For example, the reaction between 2-aminophenol and aldehydes in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant has been reported. This method yields various derivatives with good yields .
Safety and Hazards
- MSDS : Link
Properties
IUPAC Name |
methyl 2,1-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-13-10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPZHCYISGJXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CON=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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